molecular formula C47H82O2 B1252915 BSSO CAS No. 3712-16-1

BSSO

Cat. No.: B1252915
CAS No.: 3712-16-1
M. Wt: 679.2 g/mol
InChI Key: YVDXIVLWTCSVDW-JXMNSIJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-Sitosteryl oleate: is a phytosterol ester formed by the esterification of beta-sitosterol and oleic acid. Phytosterols are plant-derived sterols that are structurally similar to cholesterol. Beta-sitosterol is one of the most abundant phytosterols found in nature, and it is known for its cholesterol-lowering properties. Oleic acid is a monounsaturated fatty acid commonly found in olive oil. The combination of these two compounds results in beta-sitosteryl oleate, which has various applications in food, pharmaceuticals, and cosmetics.

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-sitosteryl oleate can be synthesized through enzymatic esterification. One common method involves using immobilized Candida antarctica lipase A as a biocatalyst. The reaction typically occurs under mild conditions, such as a temperature of 40-60°C, and in a solvent-free system to promote green chemistry practices .

Industrial Production Methods: In industrial settings, the production of beta-sitosteryl oleate often involves large-scale enzymatic processes. The use of immobilized enzymes allows for continuous production and easy separation of the product. The reaction conditions are optimized to maximize yield and purity, ensuring that the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: Beta-sitosteryl oleate undergoes various chemical reactions, including oxidation, hydrolysis, and transesterification.

Common Reagents and Conditions:

    Oxidation: This reaction can occur under accelerated storage conditions, such as at 65°C for 35 days.

    Hydrolysis: This reaction involves breaking the ester bond in the presence of water and an acid or base catalyst.

    Transesterification: This reaction involves exchanging the ester group with another alcohol in the presence of a catalyst.

Major Products:

Scientific Research Applications

Beta-sitosteryl oleate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Beta-Sitosterol: A phytosterol with similar cholesterol-lowering properties but without the esterified oleic acid.

    Stigmasterol: Another phytosterol with anti-inflammatory and anticancer properties.

    Campesterol: A phytosterol that also competes with cholesterol for absorption.

Uniqueness: Beta-sitosteryl oleate is unique due to its esterified form, which enhances its solubility in lipid systems and improves its bioavailability. This makes it more effective in functional food and cosmetic applications compared to its non-esterified counterparts .

Properties

CAS No.

3712-16-1

Molecular Formula

C47H82O2

Molecular Weight

679.2 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate

InChI

InChI=1S/C47H82O2/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-45(48)49-40-31-33-46(6)39(35-40)27-28-41-43-30-29-42(47(43,7)34-32-44(41)46)37(5)25-26-38(9-2)36(3)4/h16-17,27,36-38,40-44H,8-15,18-26,28-35H2,1-7H3/b17-16-/t37-,38-,40+,41+,42-,43+,44+,46+,47-/m1/s1

InChI Key

YVDXIVLWTCSVDW-JXMNSIJESA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCC(CC)C(C)C)C)C

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CC[C@@H](CC)C(C)C)C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCC(CC)C(C)C)C)C

Synonyms

eta-sitosterol oleate
BSSO

Origin of Product

United States

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